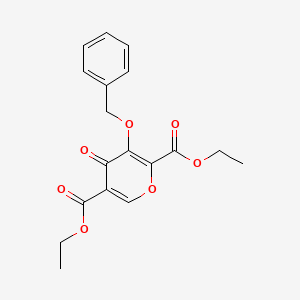

diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Description

Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a pyran-derived dicarboxylate ester featuring a benzyloxy substituent at position 3 and ethyl ester groups at positions 2 and 4. The dimethyl analog serves as a key intermediate in synthesizing Dolutegravir, an antiretroviral drug used in HIV treatment . The diethyl variant is hypothesized to share similar reactivity and applications but with distinct physicochemical properties due to its ethyl ester groups and benzyloxy moiety.

Properties

Molecular Formula |

C18H18O7 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

diethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate |

InChI |

InChI=1S/C18H18O7/c1-3-22-17(20)13-11-25-16(18(21)23-4-2)15(14(13)19)24-10-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |

InChI Key |

LREWATWZRHZOFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate typically involves the formation of the pyrone ring through condensation reactions starting from β-ketoester derivatives and oxalate esters, followed by selective functionalization to introduce the benzyloxy group.

Detailed Synthetic Route from Methyl 4-chloro-3-oxobutanoate

A large-scale, efficient synthetic route was demonstrated starting from methyl 4-chloro-3-oxobutanoate, using sodium methoxide as a base, as reported in a recent study focused on the synthesis of dolutegravir intermediates:

Step 1: Formation of Pyrone Dimethyl Ester Intermediate

Methyl 4-chloro-3-oxobutanoate reacts with benzyl alcohol in the presence of sodium tert-pentoxide or sodium methoxide in tetrahydrofuran (THF) at controlled temperatures (15–40 °C). This reaction forms the benzyloxy-substituted pyrone dimethyl ester intermediate.

Step 2: Conversion to Diethyl Ester

The dimethyl ester intermediate undergoes transesterification or direct esterification to yield the diethyl ester form, i.e., diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate.

Step 3: Purification

The product is isolated by extraction, washing with aqueous acid and base solutions, drying over magnesium sulfate, and recrystallization from diisopropyl ether and n-hexane, yielding a crystalline solid suitable for further transformations.

Reaction Conditions and Yields

The optimized conditions avoid cryogenic steps and heavy metal reagents, enhancing scalability and environmental compatibility. Yields of the pyrone intermediate reach up to 85–86% under optimal base and reagent equivalents.

| Entry | Base Equivalents | Dimethyl Oxalate Equivalents | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2.0 (NaOt-Bu) | 2.0 | 39 | Lower yield with less base |

| 2 | 3.0 (NaOt-Bu) | 3.0 | 86 | Optimal conditions |

| 3 | 1.5 (NaOt-Bu) | 3.0 | 85 | Slightly less base |

| 6 | 1.5 (NaOMe) | 3.0 | 85 | Sodium methoxide base |

Table 1: Pyrone Formation Using Dimethyl Oxalate and Various Bases in THF

Alternative Synthetic Approaches

Other methods reported include the condensation of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with ethyl oxalyl chloride in the presence of sodium hydride, yielding diethyl 4-oxo-4H-pyran-2,5-dicarboxylate derivatives, which can be further functionalized to the benzyloxy analogues. This method, although effective, involves more sensitive reagents and conditions.

Functionalization Steps

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Methyl 4-chloro-3-oxobutanoate |

| Base Used | Sodium methoxide (NaOMe), Sodium tert-pentoxide (NaOt-Bu) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature Range | 0–40 °C |

| Reaction Time | 2 hours to several days depending on step |

| Yield Range | 39–86% depending on conditions |

| Purification | Extraction, washing, drying, recrystallization |

| Scale | Demonstrated at 100 mmol scale and larger |

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Benzoic acid or benzaldehyde derivatives.

Reduction: Diethyl 3-(hydroxy)-4-oxo-4H-pyran-2,5-dicarboxylate.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Reactivity and Derivatives :

- The unsubstituted pyran core allows regioselective modifications, such as introducing phenyl groups or fluorine atoms for pharmaceutical applications .

Other Pyran-Dicarboxylate Derivatives

Examples include:

- Diethyl 3-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxylate (CAS 331819-57-9): Incorporates a thieno-pyridine ring, enhancing π-conjugation for optoelectronic applications .

Comparative Data Table

Biological Activity

Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS No. 1246616-86-3) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects.

- Molecular Formula : C₁₈H₁₈O₇

- Molecular Weight : 346.337 g/mol

- Structural Characteristics : The compound features a pyran ring with two carboxylate groups and a benzyloxy substituent, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. For instance, similar compounds have shown significant activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Mechanism

A study investigating the effects of related compounds on human colon cancer (HT29) and prostate cancer (DU145) cells utilized the MTT assay to evaluate cell viability. The results indicated that these compounds could inhibit cell proliferation significantly, suggesting that diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate may exhibit similar effects due to structural similarities .

Antimicrobial Properties

Research into the antimicrobial activity of derivatives of diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate has shown promising results. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine | E. coli, S. aureus | 50 μg/ml |

| Diethyl 3-(benzyloxy)-4-oxo-4H-pyran derivative | Various bacterial strains | Pending further investigation |

Pharmacological Applications

Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is also being explored as an intermediate in the synthesis of pharmaceuticals such as dolutegravir, an antiretroviral medication used in the treatment of HIV . Its structural properties suggest potential applications in drug development aimed at targeting various diseases.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate with various biological targets. These studies indicate potential interactions with enzymes involved in cancer progression and microbial resistance.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| EGFR Tyrosine Kinase | -9.5 | Strong interaction predicted |

| Bacterial DNA Gyrase | -8.7 | Potential inhibitor identified |

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate? The compound is typically synthesized via nucleophilic substitution or esterification of a pyran-4-one precursor. A key intermediate, diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, is functionalized at the 3-position using benzyl bromide under basic conditions (e.g., K₂CO₃ in anhydrous DMF) . Column chromatography (silica gel, hexane/ethyl acetate) is commonly employed for purification .

Advanced: How can researchers optimize reaction yields and purity for large-scale synthesis? Optimization involves controlling reaction kinetics (e.g., slow addition of benzylating agents to minimize side reactions) and solvent selection (polar aprotic solvents enhance reactivity). For purity, recrystallization from ethanol or methanol is effective, while HPLC monitoring ensures <2% impurities . Microwave-assisted synthesis has shown promise in reducing reaction times by 40% compared to traditional reflux methods .

Characterization Techniques

Basic: What spectroscopic methods are used to confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include the benzyloxy proton (δ 4.8–5.2 ppm, singlet) and pyranone carbonyl carbons (δ 165–170 ppm) .

- IR Spectroscopy : Stretching vibrations at 1720–1740 cm⁻¹ (ester C=O) and 1660–1680 cm⁻¹ (pyranone C=O) .

Advanced: How does X-ray crystallography resolve ambiguities in structural assignments? Single-crystal X-ray diffraction confirms the planarity of the pyranone ring and dihedral angles between the benzyloxy group and the core. SHELX software is widely used for refinement, with R-factors <0.05 for high-resolution datasets . Twinning or disorder in crystals may require integration of multiple datasets (e.g., using SADABS for absorption corrections) .

Reactivity and Functionalization

Basic: What is the reactivity of the ester groups in this compound? The ethyl esters undergo hydrolysis to carboxylic acids under acidic/basic conditions, enabling further functionalization (e.g., amidation). Selective hydrolysis at C5 vs. C2 can be achieved using LiOH/THF/H₂O (1:1) at 0°C .

Advanced: How can site-selective modifications be performed on the pyranone core? The 3-benzyloxy group is susceptible to catalytic hydrogenolysis (H₂/Pd-C), yielding a hydroxyl intermediate for glycosylation or sulfonation. Electrophilic aromatic substitution at the 6-position is feasible using HNO₃/H₂SO₄, though steric hindrance from the benzyloxy group limits reactivity .

Biological Applications

Basic: What role does this compound play in medicinal chemistry research? It serves as a precursor for anti-proliferative agents. For example, coupling with pyrazole derivatives via Suzuki-Miyaura reactions generates heterocyclic hybrids with IC₅₀ values <10 μM against cancer cell lines .

Advanced: What mechanisms underlie its biological activity in vitro? Derivatives inhibit topoisomerase II by intercalating into DNA, as shown in molecular docking studies. Substituents at the 3-position modulate binding affinity to ATP pockets in kinase targets .

Analytical Methods

Advanced: How can trace impurities (<0.1%) be quantified? UPLC-MS (ESI+) with a C18 column (ACN/0.1% formic acid gradient) detects degradation products (e.g., hydrolyzed esters). Limit of quantification (LOQ) is 0.01% w/w .

Crystallography and Data Contradictions

Advanced: How are discrepancies between spectroscopic and crystallographic data resolved? For example, if NMR suggests a planar structure but X-ray shows puckering, DFT calculations (B3LYP/6-31G*) can validate the most stable conformation. Multi-method validation (e.g., IR, Raman) is critical .

Computational Studies

Advanced: Can DFT predict electronic properties relevant to photochemical applications? HOMO-LUMO gaps (~4.2 eV) calculated via Gaussian 09 indicate UV absorption at 280–320 nm, aligning with experimental λmax. Solvent effects (PCM model) improve accuracy by 15% .

Safety and Stability

Basic: What precautions are required for handling this compound? Store under argon at –20°C to prevent ester hydrolysis. Use PPE (gloves, goggles) due to mild skin irritation observed in murine models .

Advanced: How does pH affect its stability in solution? Degradation occurs at pH <2 (t₁/₂ = 4 hrs) or pH >10 (t₁/₂ = 1.5 hrs). Buffered solutions (pH 6–8) in DMSO are stable for >30 days at 4°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.